N-Methyl-4-phenoxybenzylamine
Overview
Description
N-methyl-1-(4-phenoxyphenyl)methanamine is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is also known by its IUPAC name, N-methyl-N-(4-phenoxybenzyl)amine . This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a methanamine group.
Preparation Methods
The synthesis of N-methyl-1-(4-phenoxyphenyl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenoxybenzyl chloride with methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process.
Chemical Reactions Analysis
N-methyl-1-(4-phenoxyphenyl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The phenoxy group in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-methyl-1-(4-phenoxyphenyl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: N-methyl-1-(4-phenoxyphenyl)methanamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-methyl-1-(4-phenoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-methyl-1-(4-phenoxyphenyl)methanamine can be compared with other similar compounds, such as:
N-methyl-1-(4-methoxyphenyl)methanamine: This compound has a methoxy group instead of a phenoxy group, leading to different chemical and biological properties.
N-methyl-1-(4-chlorophenyl)methanamine: The presence of a chlorine atom in place of the phenoxy group results in distinct reactivity and applications.
N-methyl-1-(4-fluorophenyl)methanamine: The fluorine atom imparts unique properties to the compound, making it useful in specific research and industrial applications.
The uniqueness of N-methyl-1-(4-phenoxyphenyl)methanamine lies in its phenoxy group, which imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-methyl-1-(4-phenoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-11-12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBKPTGYRUSBFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442434 | |
Record name | N-Methyl-1-(4-phenoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169943-40-2 | |
Record name | N-Methyl-1-(4-phenoxyphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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